molecular formula C9H7F3O2 B1598132 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone CAS No. 70978-57-3

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone

Cat. No. B1598132
CAS RN: 70978-57-3
M. Wt: 204.15 g/mol
InChI Key: BQXJLIFASBKZNO-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone” consists of 9 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The average mass is 204.146 Da and the monoisotopic mass is 204.039810 Da .

Scientific Research Applications

Polymer Synthesis and Modification

One significant application area is in the synthesis and modification of polymers. For instance, hyperbranched polymers with controlled degrees of branching from 0 to 100% were synthesized by self-polycondensation of a related compound, 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone, utilizing different amounts of trifluoromethanesulfonic acid from the same AB2 monomer. This study showcases the versatility of trifluoroethanone derivatives in polymer chemistry, enabling the creation of materials with varied and precisely controlled architectures (Segawa, Higashihara, & Ueda, 2010).

Fluorescent Probes and Sensors

Another application is in the development of fluorescent probes and sensors. A study highlighted the use of 1-(2-Hydroxyphenyl)ethanone as a starting material for creating a BODIPY-based fluorescent on-off probe with high selectivity for H2S based on thiolysis of dinitrophenyl ether. This research demonstrates the potential of using such compounds in the design of highly selective and sensitive probes for detecting specific biological and chemical substances (Fang et al., 2019).

Antimicrobial Research

In the realm of biomedical research, derivatives of 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone have been explored for their antimicrobial properties. A study involving molecular docking and ADMET assessments of Ethanone, 1-(2-hydroxy-5-methyl phenyl), revealed significant binding efficacy with proteins in Staphylococcus aureus, indicating potential antimicrobial applications. ADMET studies further supported the compound's favorable profile for drug development (Satya, S. B. V., & Aiswariya, 2022).

Catalysis and Synthetic Chemistry

Furthermore, trifluoroethanone compounds have been utilized in catalysis and synthetic chemistry. Scandium trifluoromethanesulfonate, for example, has shown to be an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating the utility of such compounds in facilitating complex organic transformations (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment is advised .

properties

IUPAC Name

2,2,2-trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXJLIFASBKZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991281
Record name 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone

CAS RN

70978-57-3
Record name 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70978-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070978573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(2-hydroxy-5-methylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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